2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide
Overview
Description
2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide (CFMPC) is a molecule that has been studied extensively in the scientific research field. It is a synthetic compound that is used in various laboratory experiments and has been found to have a wide range of applications. CFMPC is a member of the pyridine family and is a derivative of the carboxamide group. It has been found to have a range of biochemical and physiological effects, and has been studied in order to understand its mechanism of action and potential applications.
Scientific Research Applications
Kinase Inhibition and Cancer Treatment
- Discovery of Potent Kinase Inhibitors: Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure to 2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide, have been identified as potent and selective Met kinase inhibitors. These compounds have shown complete tumor stasis in certain cancer models and have progressed to clinical trials (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
- Design and Synthesis for Antitubercular Activity: Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which include compounds structurally related to 2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide, have demonstrated significant antitubercular activity. Some of these compounds also exhibit potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (Bodige et al., 2019).
Crystallography and Molecular Structure Analysis
- Influence on Crystal Structures: Studies on 2-(N-arylimino)coumarin-3-carboxamides, with structural similarities to 2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide, revealed the existence of isotypic crystal structures influenced by ortho-substituents like halogen atoms and methoxy groups. This research provides insights into how subtle changes in molecular structure can impact crystal formation and stability (Shishkina et al., 2019).
Synthesis and Medicinal Chemistry
- Facile Synthesis for Kinase Inhibitors: In the context of discovering kinase inhibitors, there's research on the synthesis of 2,4-disubstituted-5-fluoropyrimidines, a category that encompasses structures related to 2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide. This research focuses on the development of novel compounds for potential anticancer applications (Wada et al., 2012).
Nucleoside Analogs and Biochemical Studies
- Development of Nucleoside Analogs: Studies on pyridine nucleosides related to 5-fluorocytosine have included compounds structurally akin to 2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide. These nucleoside analogs have implications for biochemical and pharmacological research, particularly in the context of DNA interactions (Nesnow & Heidelberger, 1975).
properties
IUPAC Name |
2-chloro-3-fluoro-N-methoxypyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O2/c1-13-11-7(12)4-2-3-10-6(8)5(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMACEJNJBDXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=C(C(=NC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-N-methoxypyridine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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